molecular formula C23H17N3O2S B6081975 4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydro-1H-pyrimido[5,4-c][1,5]benzothiazepin-2-one

4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydro-1H-pyrimido[5,4-c][1,5]benzothiazepin-2-one

Cat. No.: B6081975
M. Wt: 399.5 g/mol
InChI Key: ATFQGHUFGOMZSN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydro-1H-pyrimido[5,4-c][1,5]benzothiazepin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization and further functionalization to introduce the hydroxyphenyl and phenyl groups. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydro-1H-pyrimido[5,4-c][1,5]benzothiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydro-1H-pyrimido[5,4-c][1,5]benzothiazepin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydro-1H-pyrimido[5,4-c][1,5]benzothiazepin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the benzothiazepine core may interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Benzothiazepine: A simpler analog without the hydroxyphenyl and phenyl groups.

    2,3-Dihydro-1,5-benzothiazepin-4-one: A related compound with a different substitution pattern.

    7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2-one: A chlorinated derivative with distinct properties.

Uniqueness

4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydro-1H-pyrimido[5,4-c][1,5]benzothiazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyphenyl and phenyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydro-1H-pyrimido[5,4-c][1,5]benzothiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c27-16-12-10-14(11-13-16)20-19-21(15-6-2-1-3-7-15)29-18-9-5-4-8-17(18)24-22(19)26-23(28)25-20/h1-13,20,27H,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFQGHUFGOMZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(NC(=O)NC3=NC4=CC=CC=C4S2)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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